[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine
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Overview
Description
[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine is a chemical compound with the molecular formula C11H16Cl2N2. It is known for its unique structure, which includes a dichlorophenyl group attached to a propyl chain with an amino group and two methyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine is photosystem II, a key component of the photosynthesis process in plants . This compound, also known as DCMU, is an algicide and herbicide that inhibits photosynthesis .
Mode of Action
3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine interacts with its target by blocking the Q_B plastoquinone binding site of photosystem II . This action disallows the electron flow from photosystem II to plastoquinone, interrupting the photosynthetic electron transport chain .
Biochemical Pathways
The affected pathway is the photosynthetic electron transport chain. By blocking the electron flow from photosystem II to plastoquinone, 3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine disrupts the conversion of light energy into chemical energy, specifically ATP and reductant potential .
Pharmacokinetics
It is known that the compound is a white crystalline solid
Result of Action
The molecular and cellular effects of 3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine’s action result in the inhibition of photosynthesis. This leads to the inability of the plant to convert light energy into chemical energy, affecting the plant’s growth and survival .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding to enzymatic inhibition or activation.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine in the presence of a reducing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol
- 4-((3,4-dichlorophenyl)amino)-2-methylquinoline-6-ol derivatives
Uniqueness
Compared to similar compounds, [2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine stands out due to its unique combination of a dichlorophenyl group with a propyl chain and dimethylamine. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-15(2)7-9(14)5-8-3-4-10(12)11(13)6-8/h3-4,6,9H,5,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTMFKSPUVMFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC(=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368768-23-3 |
Source
|
Record name | [2-amino-3-(3,4-dichlorophenyl)propyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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